(E)-1-(4-chlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
Description
Properties
CAS No. |
899728-33-7 |
|---|---|
Molecular Formula |
C18H17ClN4O2 |
Molecular Weight |
356.81 |
IUPAC Name |
1-(4-chlorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea |
InChI |
InChI=1S/C18H17ClN4O2/c1-11(2)23-16(14-5-3-4-6-15(14)21-18(23)25)22-17(24)20-13-9-7-12(19)8-10-13/h3-11H,1-2H3,(H2,20,22,24) |
InChI Key |
ZGKWWIIEJGRURY-CJLVFECKSA-N |
SMILES |
CC(C)N1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound (E)-1-(4-chlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have shown effectiveness against various bacterial strains. In one study, compounds were tested against Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong activity .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Quinazoline derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific kinases involved in tumor growth. For example, a derivative with a similar backbone was found to inhibit the growth of human cancer cell lines in vitro .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Studies have shown that quinazoline derivatives can act as inhibitors for enzymes like acetylcholinesterase and urease. In one study, specific derivatives displayed strong inhibitory activity against urease with IC50 values significantly lower than the standard reference drug .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Receptor Binding : The 4-chlorophenyl group may facilitate binding to specific receptors involved in cellular signaling pathways.
- Enzyme Interaction : The urea moiety is known to interact with enzyme active sites, potentially leading to competitive inhibition.
- Cell Cycle Arrest : Some studies suggest that quinazoline derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
Case Studies
| Study | Compound Tested | Biological Activity | Results |
|---|---|---|---|
| 1 | Quinazoline Derivative | Antimicrobial | Moderate activity against S. typhi and B. subtilis |
| 2 | Similar Urea Derivative | Anticancer | Inhibition of cancer cell proliferation in vitro |
| 3 | Quinazoline Analog | Enzyme Inhibition | Strong urease inhibition (IC50 < 5 µM) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Substituent Effects
Table 1: Structural Comparison of Urea-Based Compounds
Key Observations:
Substituent Diversity: The target compound employs a quinazolinone ring, which is less bulky than the thiazole-piperazine system in Compound 2k . This may enhance its solubility compared to 2k, which has a higher molecular weight (762.2 vs. ~380).
Electronic Effects :
- The isopropyl group in the target compound contributes electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl group in the pyrazole derivative . These differences influence charge distribution and intermolecular interactions.
Biological Implications: Compound 2k demonstrated anticancer activity in preliminary studies, attributed to its hydrazinyl-benzylidene moiety . The target compound’s quinazolinone core is associated with kinase inhibition, suggesting divergent mechanisms of action.
Computational and Crystallographic Insights
- AutoDock Modeling : Molecular docking studies (e.g., with AutoDock4) could compare the binding affinities of the target compound and 2k to shared targets like kinases or DNA topoisomerases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
